![molecular formula C17H28O4 B1263866 Rubrynolide](/img/structure/B1263866.png)
Rubrynolide
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Overview
Description
Rubrynolide is a natural product found in Sextonia rubra with data available.
Scientific Research Applications
Antifungal and Antitermitic Properties
- Rubrynolide, isolated from the wood of the Amazonian tree Sextonia rubra, has demonstrated significant antifungal properties. Research indicates that it is effective against a variety of pathogenic fungi and also exhibits cytotoxicity toward NIH-3T3 mammalian fibroblast cells (Rodrigues et al., 2010). Additionally, rubrynolide has been found to have termiticidal activity, providing natural protection against termites, and is a promising candidate for replacing synthetic termiticides (Rodrigues et al., 2011).
Chemical Synthesis and Structural Analysis
- The stereoselective total synthesis of rubrynolide has been successfully achieved, which is crucial for further research and potential applications. Key steps in this synthesis include Evans alkylation and asymmetric CBS reduction (Madda et al., 2014). The structure of rubrynolide was first proposed in a study on Nectandra rubra, laying the foundation for further biochemical investigations (Franca et al., 1977).
Molecular Analysis and Imaging
- Advanced molecular analysis techniques, such as TOF-SIMS MS/MS imaging, have been utilized for the in situ characterization of biosynthetic intermediates of rubrynolide in Sextonia rubra. This approach provides insights into the plant metabolite production in wood tissues and the biosynthetic pathways involved (Fu et al., 2019). Furthermore, tandem mass spectrometry imaging has also been applied for the same purpose, revealing specific localization of rubrynolide in certain cells of the tree (Fu et al., 2018).
properties
Product Name |
Rubrynolide |
---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3S,5R)-5-dec-9-ynyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C17H28O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h1,14-16,18-19H,3-13H2/t14-,15+,16+/m0/s1 |
InChI Key |
VXZFZXZSRWYUBE-ARFHVFGLSA-N |
Isomeric SMILES |
C#CCCCCCCCC[C@@H]1C[C@@H](C(=O)O1)C[C@H](CO)O |
Canonical SMILES |
C#CCCCCCCCCC1CC(C(=O)O1)CC(CO)O |
synonyms |
rubrynolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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